

An In-depth Technical Guide on the Solubility and Stability of Venetoclax (C₂₂H₂₃Cl₂NO₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C₂₂H₂₃Cl₂NO₂

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Venetoclax (C₂₂H₂₃Cl₂NO₂), a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor. Understanding these physicochemical properties is critical for the development of robust analytical methods, stable formulations, and effective therapeutic applications.

Core Topic: Venetoclax Physicochemical Properties

Venetoclax is an orally bioavailable drug used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Its efficacy is intrinsically linked to its molecular characteristics, which dictate its behavior in various solvents and under different environmental conditions.

Data Presentation: Solubility and Stability Data

Venetoclax Solubility

Venetoclax is characterized as a Biopharmaceutics Classification System (BCS) class IV compound, indicating low solubility and low permeability.[1] It is practically insoluble in aqueous solutions, with its solubility being pH-dependent.[1] The compound's large hydrophobic structure generally hinders its solubility in water, while it demonstrates better solubility in organic solvents.[2]

Table 1: Quantitative Solubility of Venetoclax in Various Solvents and Media

| Solvent/Medium | Concentration | Conditions | Source |
|--|--------------------------------------|---|--------|
| Dimethyl Sulfoxide (DMSO) | 77.5 mg/mL (89.24 mM) | Requires ultrasonic | [3] |
| Ethanol | < 1 mg/mL (insoluble) | - | [3] |
| 15% Cremophor EL in Saline | 20 mg/mL (23.03 mM) | Suspended solution, requires ultrasonic | [3] |
| 45% PEG300, 5% Tween-80 in Saline | 10 mg/mL (11.51 mM) | Suspended solution, requires ultrasonic | [3] |
| 5% DMSO, 40% PEG300, 5% Tween-80 in Saline | 5 mg/mL (5.76 mM) | Suspended solution, requires ultrasonic and warming to 49°C | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 2.5 mg/mL (2.88 mM) | Suspended solution, requires ultrasonic | [3] |
| 10% DMSO in 20% SBE-β-CD in saline | 2.5 mg/mL (2.88 mM) | Suspended solution, requires ultrasonic and warming | [3] |
| Peceol® | 2.9 ± 0.2 mg/mL to 19.4 ± 2.0 mg/mL | 37°C, batch dependent | [4] |
| Olive Oil | Varies (9.2-fold variation) | 37°C, batch dependent | [4] |
| Capmul MCM® | Varies (1.6-fold variation) | 37°C, batch dependent | [4] |
| Captex® 1000 | Varies (2.3-fold variation) | 37°C, batch dependent | [4] |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | ~1.4–1.7% of a 100 mg dose in 250 mL | 37°C | [4] |
| Fed State Simulated Intestinal Fluid | ~6.6–7.7% of a 100 mg dose in 250 mL | 37°C | [4] |

(FeSSIF)

Venetoclax Stability

Forced degradation studies have shown that Venetoclax is sensitive to acidic and basic conditions, particularly at elevated temperatures.^{[5][6]} It is also partially sensitive to oxidation.^[5] However, an elevated temperature of 50°C alone does not lead to significant degradation.^[5]

Table 2: Summary of Venetoclax Stability Under Stress Conditions

| Stress Condition | Observation | Source |
|---|--|----------------------|
| Acidic (1 M HCl, 50°C) | Significant degradation, formation of degradation products A1, A2, A3, and A4. | ^{[1][5][7]} |
| Basic (1 M NaOH, 50°C) | Significant degradation, formation of degradation products B1, B2, and B3. | ^{[1][5][7]} |
| Oxidative (3% H ₂ O ₂ , 50°C) | Partial sensitivity to oxidation. | ^[5] |
| Thermolytic (50°C) | No significant degradation when temperature is the sole stressor. | ^[5] |
| Photolytic (SUNTEST) | - | ^{[1][5]} |

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a composite based on methodologies described in the literature for assessing the stability of Venetoclax under stress conditions.^{[1][5]}

- Preparation of Stock Solution: Dissolve approximately 250 mg of Venetoclax in 100 mL of Dimethyl Sulfoxide (DMSO) to achieve a concentration of about 2.5 mg/mL. Due to Venetoclax's low aqueous solubility, DMSO is used as a co-solvent.^[5]

- Preparation of Stress Samples:
 - Divide the stock solution into 10 mL portions.
 - To each portion, add 10 mL of the respective stress medium:
 - Acidic: 1 M Hydrochloric Acid (HCl)
 - Basic: 1 M Sodium Hydroxide (NaOH)
 - Oxidative: 3% Hydrogen Peroxide (H₂O₂)
 - For thermolytic stress, a solution of Venetoclax in DMSO is used.
- Incubation: Seal the flasks and place them in an incubator at a controlled temperature of 50°C ± 2°C.[5]
- Sampling: Collect samples at various time points (e.g., over a 14-day period) to monitor the degradation process.[7]
- Analysis: Analyze the samples using a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method to quantify the remaining Venetoclax and detect the formation of degradation products.[1][5]

Solubility Determination Protocol (General Method)

The following is a general protocol for determining the solubility of a compound like Venetoclax in different solvents.

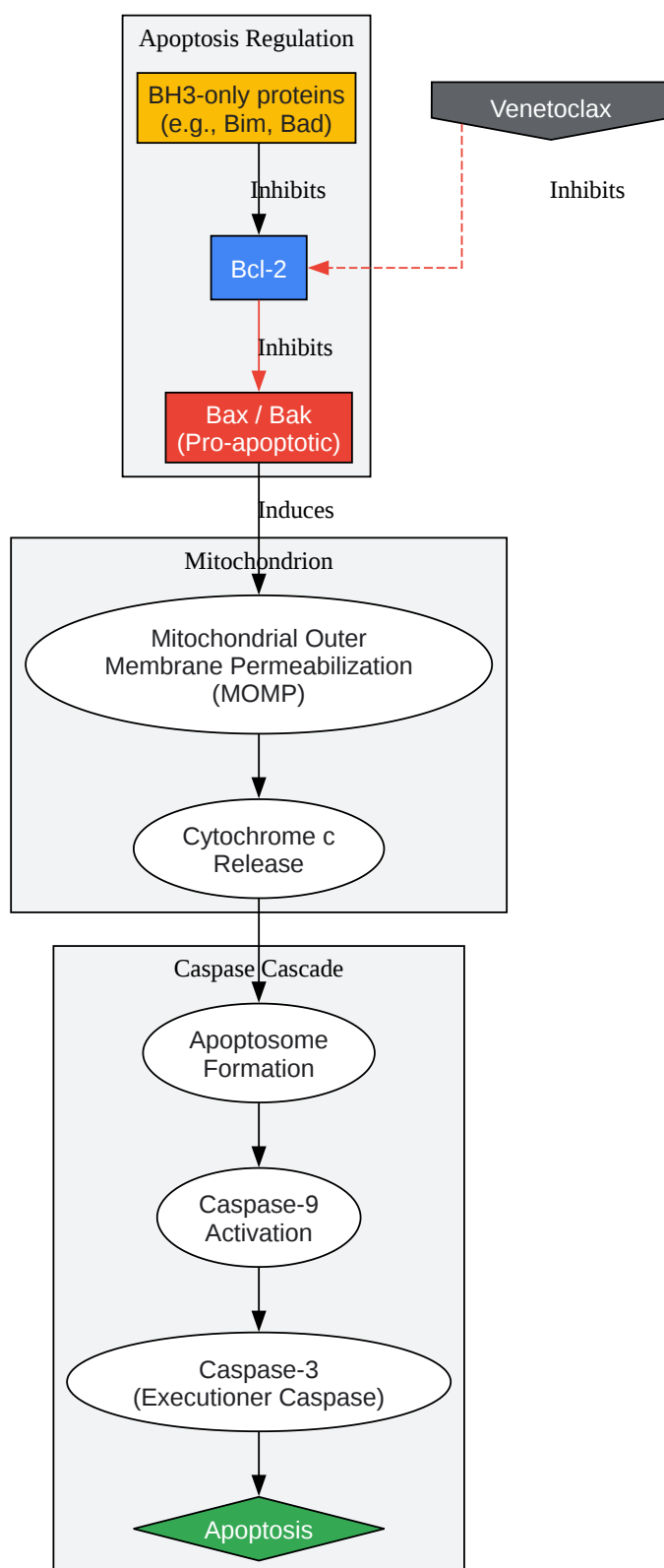
- Preparation of Saturated Solutions:
 - Add an excess amount of Venetoclax powder to a known volume of the test solvent (e.g., DMSO, ethanol, aqueous buffers) in a vial.
 - Seal the vials to prevent solvent evaporation.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is

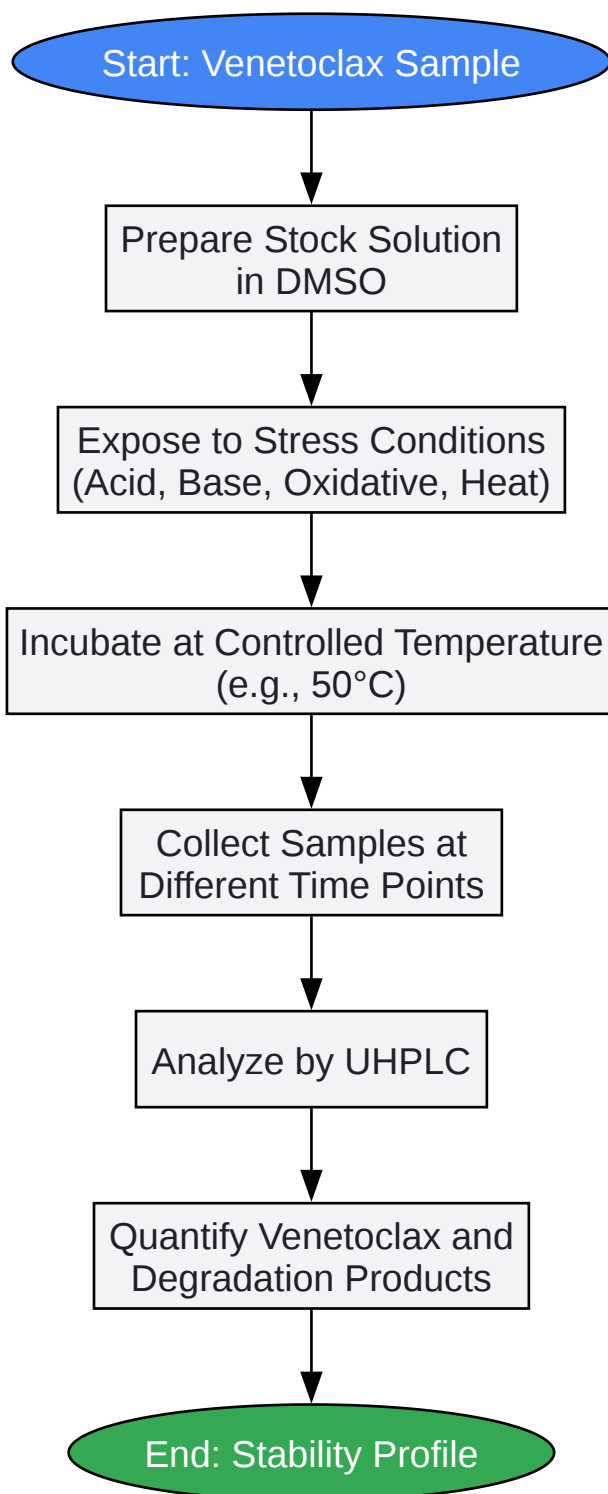
recommended.

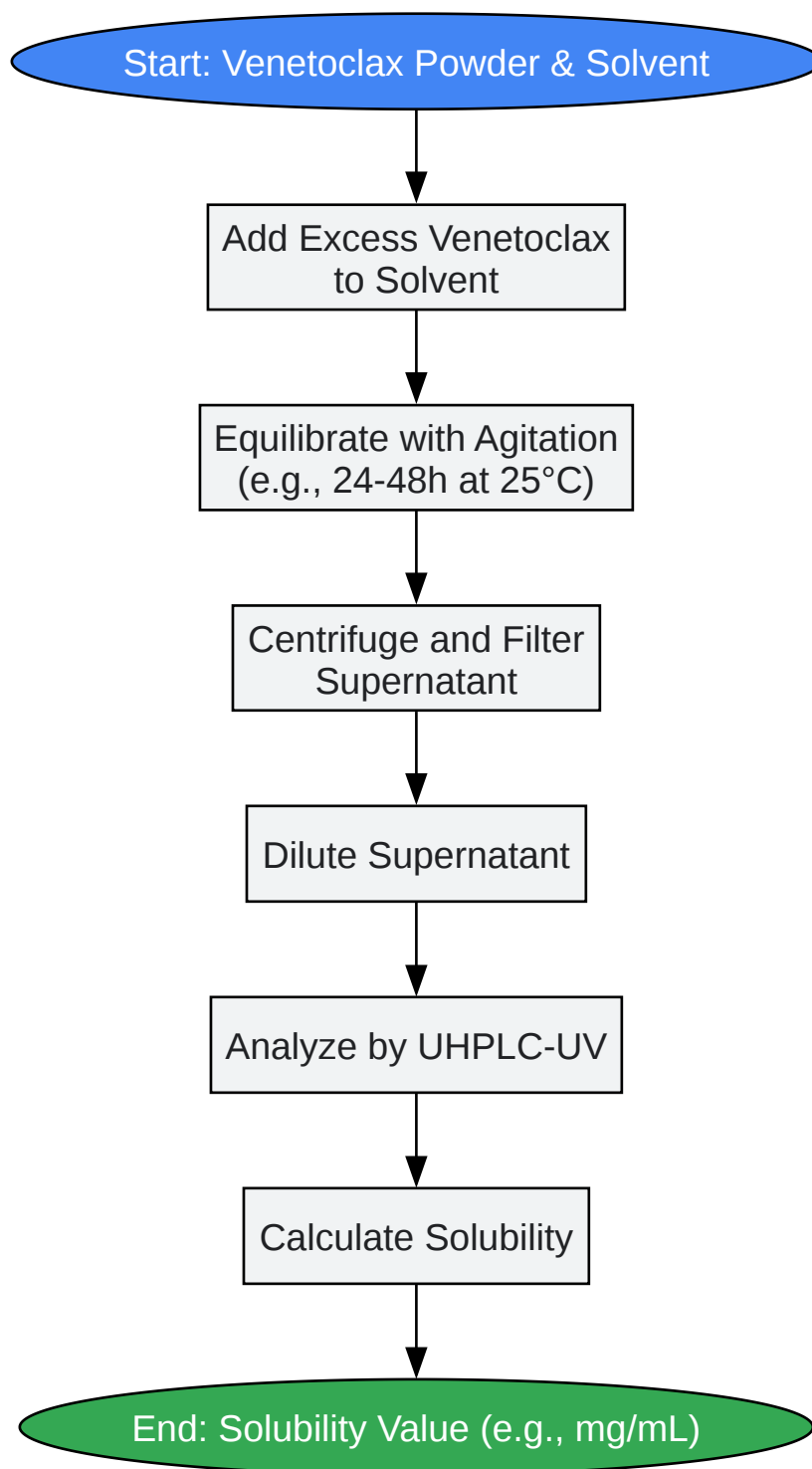
- Sample Processing:
 - After equilibration, allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are included, centrifugation followed by filtration through a suitable filter (e.g., 0.22 μm) is recommended.
- Quantification:
 - Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of Venetoclax in the diluted sample using a validated analytical method, such as UHPLC-UV.
- Calculation: Calculate the solubility of Venetoclax in the test solvent based on the measured concentration and the dilution factor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows







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- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility and Stability of Venetoclax (C₂₂H₂₃Cl₂NO₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12633842#solubility-and-stability-of-c22h23cl2no2-in-different-solvents]

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